Cas no 180340-57-2 (4H,5H,6H,7H,8H-thieno[3,2-b]azepine)

4H,5H,6H,7H,8H-thieno[3,2-b]azepine is a heterocyclic compound featuring a fused thiophene-azepine ring system, which exhibits significant potential in medicinal chemistry and material science. Its unique structural framework, combining a sulfur-containing thiophene moiety with a seven-membered azepine ring, offers versatile reactivity and electronic properties. This scaffold is particularly valuable for the development of pharmacologically active molecules due to its ability to interact with biological targets through π-stacking, hydrogen bonding, and hydrophobic interactions. The saturated variants (5H-8H) enhance stability and bioavailability, making them suitable for drug design. Additionally, its conjugated system can be tailored for optoelectronic applications, such as organic semiconductors or fluorescent probes. The compound's modular synthesis allows for functionalization at multiple positions, enabling precise tuning of physicochemical properties.
4H,5H,6H,7H,8H-thieno[3,2-b]azepine structure
180340-57-2 structure
Product Name:4H,5H,6H,7H,8H-thieno[3,2-b]azepine
CAS No:180340-57-2
MF:C8H11NS
MW:153.24464058876
CID:113437
PubChem ID:11804971
Update Time:2025-07-02

4H,5H,6H,7H,8H-thieno[3,2-b]azepine Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[3,2-b]azepine,5,6,7,8-tetrahydro-
    • 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
    • 4H,5H,6H,7H,8H-thieno[3,2-b]azepine
    • 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepin
    • 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepine
    • 5,6,7,8-Tetrahydro-4H-thieno-[3,2-b]azepine
    • 5,6,7,8-tetrahydrothieno[3,2-b]azepine
    • AB43874
    • AC1Q1HIW
    • AG-E-30559
    • AGN-PC-00GISA
    • CTK4D7591
    • SureCN4114428
    • 4H-Thieno[3,2-b]azepine, 5,6,7,8-tetrahydro-
    • SCHEMBL4114428
    • AKOS006282718
    • DTXSID90473027
    • 5,6,7,8-tetrahydro-4H-thieno [3,2-b]azepine
    • 5,6,7,8-Tetrahydro-4H-thieno[3, 2-b]azepin
    • BXQBADSCRTXJPX-UHFFFAOYSA-N
    • ZB0574
    • 180340-57-2
    • EN300-72236
    • F8881-1559
    • Inchi: 1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2
    • InChI Key: BXQBADSCRTXJPX-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCCCN2

Computed Properties

  • Exact Mass: 153.06100
  • Monoisotopic Mass: 153.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 40.3Ų

Experimental Properties

  • Density: 1.098
  • Boiling Point: 279.215 °C at 760 mmHg
  • Flash Point: 122.665 °C
  • PSA: 40.27000
  • LogP: 2.63430

4H,5H,6H,7H,8H-thieno[3,2-b]azepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169007787-1g
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
180340-57-2 97%
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$686.80 2022-04-02
TRC
H258396-100mg
4H,5H,6H,7H,8H-Thieno[3,2-b]azepine
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$ 95.00 2022-06-04
TRC
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$ 390.00 2022-06-04
TRC
H258396-1g
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$ 590.00 2022-06-04
Chemenu
CM511698-1g
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
180340-57-2 97%
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$765 2022-06-12
Enamine
EN300-72236-0.05g
4H,5H,6H,7H,8H-thieno[3,2-b]azepine
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0.05g
$780.0 2023-05-02
Enamine
EN300-72236-0.1g
4H,5H,6H,7H,8H-thieno[3,2-b]azepine
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0.1g
$817.0 2023-05-02
Enamine
EN300-72236-0.25g
4H,5H,6H,7H,8H-thieno[3,2-b]azepine
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0.25g
$855.0 2023-05-02
Enamine
EN300-72236-0.5g
4H,5H,6H,7H,8H-thieno[3,2-b]azepine
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$891.0 2023-05-02
Enamine
EN300-72236-1.0g
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$928.0 2023-05-02
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